1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine
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Overview
Description
1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(5-bromo-2-fluorophenyl)pyrrolidine and di-tert-butyl dicarbonate (Boc2O).
Protection Step: The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate to form the Boc-protected intermediate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Deprotection: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while deprotection yields the free amine.
Scientific Research Applications
1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The presence of the Boc protecting group and the halogen atoms can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine
- 1-Boc-3-(5-bromo-2-chlorophenyl)pyrrolidine
- 1-Boc-3-(5-bromo-2-methylphenyl)pyrrolidine
Uniqueness
1-Boc-3-(5-bromo-2-fluorophenyl)pyrrolidine is unique due to the specific combination of the Boc protecting group, bromine, and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C15H19BrFNO2 |
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Molecular Weight |
344.22 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromo-2-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-8-11(16)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI Key |
WOVWEYPSCXSYBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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